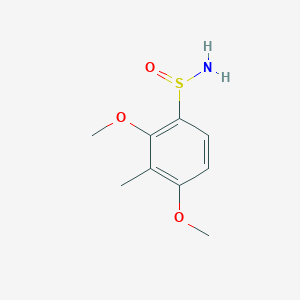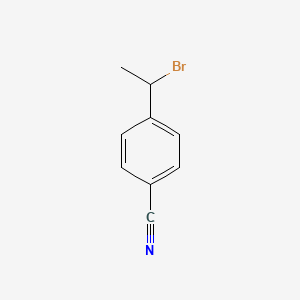
2,4-Dimethoxy-3-methylbenzenesulfinamide
Overview
Description
Synthesis Analysis
The synthesis of dimethoxybenzene derivatives can involve multiple steps, including nitration, reduction, and functional group transformations. For instance, the synthesis of 3,4-dimethoxybenzenamine involves nitration of 3,4-dimethoxybenzene followed by reduction . Similarly, the synthesis of 3,6-dimethoxybenzene-1,2-diamine starts with the hydrogenation of dinitro derivatives . These methods could potentially be adapted for the synthesis of 2,4-Dimethoxy-3-methylbenzenesulfinamide by introducing the appropriate sulfinamide functional group at the right stage of the synthesis.
Molecular Structure Analysis
The molecular structure of dimethoxybenzene derivatives is characterized by the presence of methoxy groups attached to a benzene ring, which can influence the electronic properties of the molecule. For example, the presence of electron-donating methoxy groups can affect the reactivity of the benzene ring in electrophilic aromatic substitution reactions. The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR and IR spectroscopy, and in some cases, X-ray crystallography .
Chemical Reactions Analysis
Dimethoxybenzene derivatives can participate in various chemical reactions. For example, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor for benzyne-furan Diels-Alder reactions . The electron-donating effect of the methoxy groups can also influence the reactivity of these compounds in other reactions, such as nucleophilic aromatic substitution. The specific reactivity of 2,4-Dimethoxy-3-methylbenzenesulfinamide would depend on the influence of both the methoxy and the sulfinamide groups on the benzene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxybenzene derivatives are influenced by their functional groups. For example, the solubility of these compounds in various solvents can be affected by the presence of methoxy groups. The compound 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide has poor water solubility, which is a significant factor in its pharmacological properties . The electronic properties, such as redox potential, can also be studied using electrochemical methods .
Scientific Research Applications
Anticancer Applications : A study by Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a molecule structurally related to 2,4-Dimethoxy-3-methylbenzenesulfinamide. This research aimed to optimize the molecule's pharmacological properties for development as a cancer therapeutic (Mun et al., 2012).
Chromatographic Analysis : McLellan and Thornalley (1992) synthesized and analyzed compounds like 1,2-diamino-4,5-dimethoxybenzene, closely related to 2,4-Dimethoxy-3-methylbenzenesulfinamide. This was used in a liquid chromatographic fluorimetric assay for the analysis of methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).
Biosensors in Disease Diagnosis : Moharana and Pattanayak (2020) investigated the role of biosensors in detecting diseases. They studied the interaction of various compounds, including 1,2-dimethoxy-4-prop-2-enylbenzene (structurally similar to 2,4-Dimethoxy-3-methylbenzenesulfinamide), with proteins for potential medical applications (Moharana & Pattanayak, 2020).
Molecular Structure Analysis : In 2018, Murthy et al. synthesized and characterized a novel sulfonamide molecule, showcasing the utility of sulfonamide derivatives (like 2,4-Dimethoxy-3-methylbenzenesulfinamide) in molecular structure studies and their interactions with proteins (Murthy et al., 2018).
properties
IUPAC Name |
2,4-dimethoxy-3-methylbenzenesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-7(12-2)4-5-8(14(10)11)9(6)13-3/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLSEFSYKSWXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-3-methylbenzenesulfinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine](/img/structure/B3033368.png)
![2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid](/img/structure/B3033370.png)
![1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine](/img/structure/B3033371.png)
![2-[(3,4-Difluorophenyl)amino]nicotinic acid](/img/structure/B3033377.png)




![4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033383.png)
![4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B3033385.png)
![4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033386.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033387.png)
![4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B3033388.png)